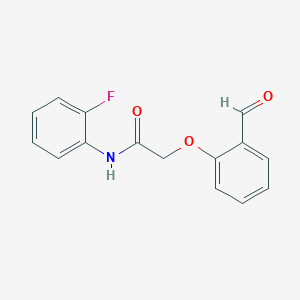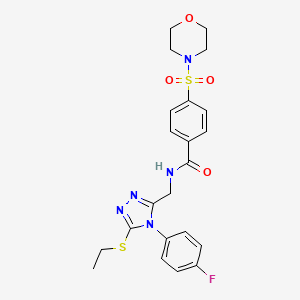![molecular formula C14H19NO2S B2755561 2-(3-Methoxyphenyl)-1-[3-(methylsulfanyl)pyrrolidin-1-yl]ethan-1-one CAS No. 2097931-90-1](/img/structure/B2755561.png)
2-(3-Methoxyphenyl)-1-[3-(methylsulfanyl)pyrrolidin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Methoxyphenyl)-1-[3-(methylsulfanyl)pyrrolidin-1-yl]ethan-1-one is a chemical compound that belongs to the category of synthetic cathinones. It is also known as 3-MMC or 3-Methylmethcathinone. This compound has gained popularity in recent years due to its psychoactive properties and is often used as a recreational drug. However,
Scientific Research Applications
Catalysis and Synthesis Applications
- Palladium(II) Complexes in Olefin Methoxycarbonylation : Palladium(II) complexes with certain ligands have been shown to be effective catalysts for the methoxycarbonylation of olefins, producing linear and branched esters, suggesting potential catalytic applications of related compounds (Zulu et al., 2020).
Fluorescent Probes
- Fluorescent Sensors for Zn2+ : Certain small molecular weight fluorescent probes have been developed for detecting Zn(2+), showing chelation-enhanced fluorescence effects. Compounds with similar structures could be explored for their potential as fluorescent sensors (Hagimori et al., 2011).
Material Synthesis
- Conducting Polymers : Research on conducting polymers based on pyrrole derivatives indicates potential applications in creating materials with specific electrical and optical properties. This suggests that related compounds could be useful in material science for developing new conducting polymers (Pandule et al., 2014).
Organic Synthesis
- Synthesis of Pyrrolylpyridines : The synthesis of pyrrolylpyridines from alkynes and isothiocyanates highlights the versatility of pyrrole and pyridine derivatives in organic synthesis, potentially offering a framework for synthesizing a wide range of biologically active and structurally complex molecules (Nedolya et al., 2015).
Environmental and Biological Applications
- Reductive Dechlorination by Microbial Action : Studies on the reductive dechlorination of environmental pollutants by intestinal bacteria suggest potential bioremediation applications of related compounds. Understanding the metabolic pathways involved could inform the development of bioremediation strategies using similar chemicals (Yim et al., 2008).
properties
IUPAC Name |
2-(3-methoxyphenyl)-1-(3-methylsulfanylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-17-12-5-3-4-11(8-12)9-14(16)15-7-6-13(10-15)18-2/h3-5,8,13H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEVYHCRXOHEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC(C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-1-[3-(methylsulfanyl)pyrrolidin-1-yl]ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


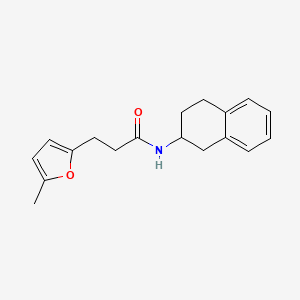
![N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]-N-(4-isopropyl-3-methylphenyl)acetamide](/img/structure/B2755480.png)
![4-[[2-[(2,2-Dimethyl-3,4-dihydrochromen-7-yl)oxymethyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2755481.png)

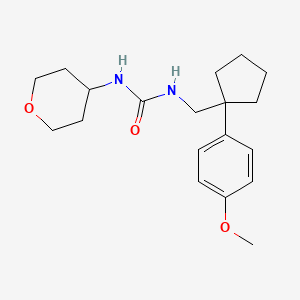
![Spiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B2755486.png)

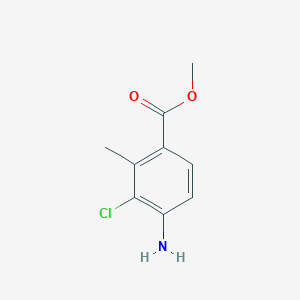
![3-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2755492.png)
![N-(3-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
